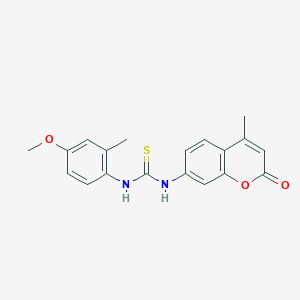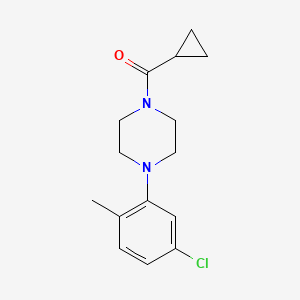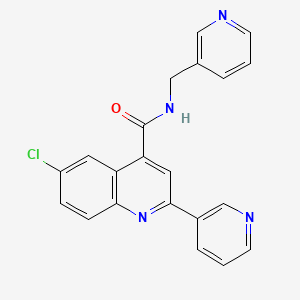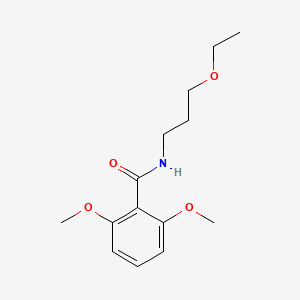![molecular formula C14H16O5 B4599213 [2-(allyloxy)phenyl]methylene diacetate](/img/structure/B4599213.png)
[2-(allyloxy)phenyl]methylene diacetate
Overview
Description
[2-(allyloxy)phenyl]methylene diacetate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.09977361 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Construction of Polyhydroxylated Chains
Research demonstrates the use of phenyl-substituted acetates in the stereoselective addition to aldehydes, leading to 4-hydroxy-1-phenylalk-2-ynyl acetates. These compounds are pivotal in transferring chirality and serve as intermediates for further transformation into aldehydes, acids, or esters, highlighting their significance in synthetic chemistry (Ariza et al., 2006).
Acetoxylation of β-Diketones and Acetophenones
The acetoxylation process utilizing (diacetoxyiodo)benzene showcases the modification of methyl and methylene groups in p-substituted acetophenones and β-diketones, respectively. This methodology underlines the utility of phenyl-substituted compounds in achieving high yields of acetoxylated products, signifying their application in creating complex organic molecules (Mizukami et al., 1978).
High-Temperature Water Reactions
Allyl phenyl ether's reactions in high-temperature water without using acid catalysts or organic solvents point to an environmentally benign method for alcohol and alkene interconversion. This research into the behavior of allyl phenyl ethers at elevated temperatures expands our understanding of sustainable chemical processes (Bagnell et al., 1996).
Synthesis of Pyrethroid Components
The transformation of methyl 3-formylpropionate into 3-methyl-2-(2-propeny1)-2-cyclopentenone, an insecticidal pyrethroid component, illustrates the strategic use of phenyl-substituted acetates in synthesizing valuable industrial chemicals. This step-wise synthesis process underscores the adaptability of these compounds in producing complex and functionalized structures (Tsukasa, 1994).
Properties
IUPAC Name |
[acetyloxy-(2-prop-2-enoxyphenyl)methyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-9-17-13-8-6-5-7-12(13)14(18-10(2)15)19-11(3)16/h4-8,14H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNKZIAMCMQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1OCC=C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4599133.png)



![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4599159.png)

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4599171.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4599176.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4599184.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4599189.png)
![N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4599198.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4599211.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-phenylacrylamide](/img/structure/B4599236.png)
